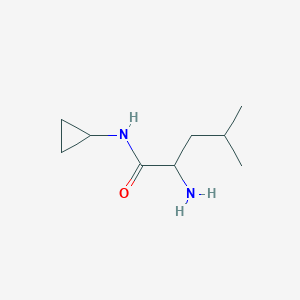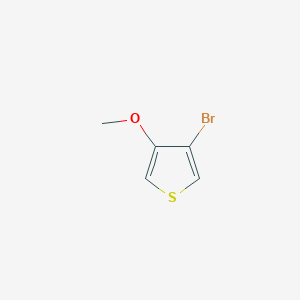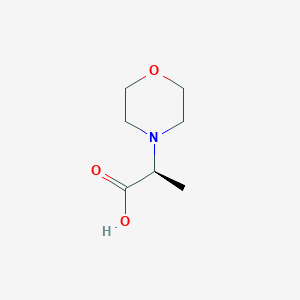
2-Amino-4-methylpentanoic acid cyclopropylamide
Overview
Description
2-Amino-4-methylpentanoic acid cyclopropylamide is a chemical compound . It is also known as N1-cyclopropylleucinamide . The molecular formula of this compound is C9H18N2O .
Molecular Structure Analysis
The molecular structure of 2-Amino-4-methylpentanoic acid cyclopropylamide consists of 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Scientific Research Applications
Method Development in Analytical Chemistry
- Application in Wine and Beverage Analysis : Gracia-Moreno et al. (2015) developed a method to analyze 2-methylpentanoic, 3-methylpentanoic, and 4-methylpentanoic acids, along with cyclohexanecarboxylic acid, in wines and alcoholic beverages. The method used solid phase extraction, derivatization, and gas chromatography-mass spectrometry, providing detection limits between 0.4 and 2.4 ng/L, with good linearity and reproducibility. This method is valuable for the quantitative analysis of these compounds in different types of wines and alcoholic beverages (Gracia-Moreno et al., 2015).
Synthesis and Stereochemistry
- Stereoselective Synthesis : Tarver et al. (2004) reported the stereoselective syntheses of fully protected (2S,4R)-2-methylamino-5-hydroxy-4-methylpentanoic acid, a non-coded amino acid of cyclomarin A, and its diastereomer, demonstrating the potential for producing specific stereochemical configurations of related compounds (Tarver et al., 2004).
- Stereochemistry in Marine Toxins : Giordano et al. (1999) synthesized diastereomers of 4-amino-3-hydroxy-2-methylpentanoic acid, an amino acid constituent of the antitumor antibiotic bleomycin A2, clarifying its stereochemistry in the marine toxin janolusimide (Giordano et al., 1999).
Biological Activity and Applications
- Antagonists for NMDA Receptor : Dappen et al. (2010) synthesized a series of cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid and assessed their biological activity as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. This research highlights the potential of such compounds in neurological studies (Dappen et al., 2010).
Biochemical and Pharmaceutical Studies
- Enzyme Interaction Studies : Thakare et al. (2018) studied the interaction of carboxamide derivatives of amino acid with Bovine serum albumin (BSA) using ultrasonic interferometer technique. This type of research is crucial for understanding the interactions of amino acids with proteins, which has implications in drug development and protein chemistry (Thakare et al., 2018).
properties
IUPAC Name |
2-amino-N-cyclopropyl-4-methylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-6(2)5-8(10)9(12)11-7-3-4-7/h6-8H,3-5,10H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCXGTGWKFAMDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3081539.png)
![methyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3081544.png)
![N-(2-chloro-4-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3081550.png)
![N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B3081554.png)
![N-(5-chloro-2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3081562.png)
![N-(4-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3081576.png)
![N-(2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3081586.png)
![ethyl 2-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B3081594.png)





